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Abstract
Isonicotinimidohydrazide, more commonly known as isoniazid or isonicotinic acid hydrazide

(INH), stands as a cornerstone in the treatment of tuberculosis (TB). First synthesized in 1912,

its profound anti-mycobacterial properties were not recognized until the early 1950s. This guide

provides a comprehensive technical overview of isoniazid, encompassing its historical

discovery, detailed mechanism of action, physicochemical and pharmacokinetic properties, and

key experimental protocols.

Discovery and History
The journey of isoniazid from a laboratory curiosity to a life-saving drug is a testament to

serendipity in scientific discovery.

1912: Initial Synthesis Hans Meyer and Josef Mally, while working at the German Charles-

Ferdinand University in Prague, first synthesized isonicotinic acid hydrazide as part of their

doctoral research. For nearly four decades, the compound remained an obscure chemical

entity with no known therapeutic value.[1]

Early 1950s: Unveiling Anti-tuberculosis Activity The anti-tuberculosis potential of isoniazid

was independently discovered by two research groups in the United States. A team led by

Herbert Hyman Fox at Hoffmann-La Roche and another led by Harry L. Yale at the Squibb
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Institute for Medical Research were investigating compounds for activity against

Mycobacterium tuberculosis. Their research, which was initially focused on

thiosemicarbazones, serendipitously revealed the potent bactericidal effects of the isoniazid

intermediate.

1952: Clinical Introduction Following the discovery of its efficacy, isoniazid was rapidly

developed and introduced into clinical practice in 1952, revolutionizing the treatment of

tuberculosis. It offered a more effective and less toxic alternative to the existing therapies of

the time, such as streptomycin and para-aminosalicylic acid. The introduction of isoniazid

was a pivotal moment in the fight against tuberculosis, leading to the closure of many

sanatoriums.

Physicochemical and Pharmacokinetic Properties
A thorough understanding of the physicochemical and pharmacokinetic properties of isoniazid

is crucial for its effective and safe use.

Physicochemical Properties
Property Value Reference

Chemical Name Pyridine-4-carbohydrazide [2][3]

Molecular Formula C6H7N3O [2][4]

Molecular Weight 137.14 g/mol [2][4]

Melting Point 171-173 °C [3]

pKa 1.82 (at 20°C) [5]

Solubility in Water 14 g/100 mL (at 25 °C) [5]

Solubility in Ethanol 1 g/50 mL [4]

Appearance
Colorless or white crystalline

powder
[3][4]

Pharmacokinetic Properties
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Isoniazid's pharmacokinetic profile is significantly influenced by a patient's genetic makeup,

particularly the activity of the N-acetyltransferase 2 (NAT2) enzyme.

Parameter Value Reference

Bioavailability
Readily absorbed orally, but

may be reduced with food.
[6]

Protein Binding Very low (0-10%) [2][6]

Metabolism

Primarily hepatic via

acetylation by N-

acetyltransferase 2 (NAT2).

[6][7]

Elimination Half-life

Fast acetylators: 0.5-1.6

hoursSlow acetylators: 2-5

hours

[2][6]

Excretion
Primarily in urine as

metabolites.
[6]

Peak Plasma Concentration

(Cmax)

Reached within 1-2 hours after

oral administration.
[8]

Mechanism of Action
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its

bactericidal effect. The primary mechanism involves the inhibition of mycolic acid synthesis, an

essential component of the mycobacterial cell wall.

Activation Pathway
Passive Diffusion: Isoniazid enters the Mycobacterium tuberculosis bacillus through passive

diffusion.[5]

KatG Activation: Inside the bacterium, isoniazid is activated by the catalase-peroxidase

enzyme, KatG. This activation process converts isoniazid into a reactive isonicotinic acyl

radical.[1][2][6]
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Formation of the INH-NAD Adduct: The isonicotinic acyl radical spontaneously couples with

the nicotinamide adenine dinucleotide (NAD+) cofactor to form a covalent INH-NAD adduct.

[2]

Inhibition of Mycolic Acid Synthesis
The INH-NAD adduct is the active form of the drug that targets the enoyl-acyl carrier protein

reductase, known as InhA.[2][6][9] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II)

system, which is responsible for the synthesis of the long-chain fatty acids that are precursors

to mycolic acids.[1] By binding tightly to InhA, the INH-NAD adduct blocks its normal function,

leading to the inhibition of mycolic acid synthesis.[2] This disruption of the cell wall integrity

ultimately results in bacterial cell death.

Signaling Pathway Diagram
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Caption: Mechanism of action of Isoniazid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15123723?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15123723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis of Isoniazid
This protocol describes a common laboratory synthesis of isoniazid from ethyl isonicotinate and

hydrazine hydrate.

Materials:

Ethyl isonicotinate

Hydrazine hydrate (85% solution)

Ethanol

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Crystallizing dish

Büchner funnel and filter paper

Vacuum flask

Procedure:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl

isonicotinate and ethanol.

Slowly add hydrazine hydrate to the mixture while stirring.

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.

After the reflux period, allow the mixture to cool to room temperature.
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Cool the mixture further in an ice bath to promote crystallization of the isoniazid product.

Collect the crude isoniazid crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of cold ethanol to remove impurities.

Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified

isoniazid.

Dry the purified crystals in a vacuum oven.

Determine the melting point of the final product to confirm its purity (expected: 171-173°C).

In Vitro KatG Activation Assay
This assay provides a method to assess the activation of isoniazid by the KatG enzyme and

the subsequent inhibition of InhA.

Materials:

Purified KatG enzyme

Purified InhA enzyme

Isoniazid solution

NADH solution

Phosphate buffer (pH 7.0)

Spectrophotometer

Microcon YM-10 filter units (or similar for protein separation)

Procedure:

Activation Reaction:
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In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, NADH,

and isoniazid.

Initiate the reaction by adding a known concentration of KatG enzyme.

Incubate the mixture at room temperature for a defined period (e.g., 1-3 hours).

Separation of KatG:

Following incubation, separate the KatG enzyme from the reaction mixture using a

Microcon YM-10 filter unit by centrifugation. The filtrate will contain the activated isoniazid

species.

InhA Inhibition Assay:

In a separate tube, add a known concentration of InhA enzyme to the filtrate containing the

activated isoniazid.

Incubate this mixture at room temperature for a short period (e.g., 20-30 minutes) to allow

for the formation of the INH-NAD-InhA complex.

Spectrophotometric Analysis:

Measure the activity of InhA by monitoring the oxidation of NADH at 340 nm using a

spectrophotometer. A decrease in the rate of NADH oxidation compared to a control

without isoniazid indicates inhibition of InhA by the activated drug.

Antimicrobial Spectrum and Resistance
Antimicrobial Activity
Isoniazid exhibits a narrow spectrum of activity, being highly specific for mycobacteria. It is

bactericidal against rapidly dividing M. tuberculosis and bacteriostatic against slow-growing

organisms.[6]

Minimum Inhibitory Concentration (MIC):

The MIC of isoniazid against susceptible strains of M. tuberculosis is typically low, ranging from

0.02 to 0.2 µg/mL.
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Mechanisms of Resistance
Resistance to isoniazid in M. tuberculosis is primarily due to mutations in genes involved in its

activation and target.

katG Gene Mutations: The most common mechanism of isoniazid resistance involves

mutations in the katG gene. These mutations can lead to a decrease in the activity or the

complete loss of the KatG enzyme, preventing the activation of the isoniazid prodrug.

inhA Gene Mutations: Mutations in the promoter region of the inhA gene can lead to the

overexpression of the InhA enzyme. This increased level of the target protein requires higher

concentrations of the activated drug for effective inhibition.

ahpC Gene Mutations: Mutations in the promoter region of the ahpC gene, which encodes

an alkyl hydroperoxide reductase, can also contribute to isoniazid resistance, although the

exact mechanism is less well understood.

Conclusion
Isoniazid remains an indispensable tool in the global fight against tuberculosis. Its unique

mechanism of action, potent bactericidal activity, and oral bioavailability have secured its place

in first-line treatment regimens. A comprehensive understanding of its history, pharmacology,

and the mechanisms of resistance is essential for its continued effective use and for the

development of new anti-tuberculosis agents. This technical guide provides a foundational

resource for researchers and drug development professionals dedicated to advancing the

treatment of this persistent infectious disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5102053.htm
https://www.inchem.org/documents/pims/pharm/pim288.htm
https://repositorio.unesp.br/server/api/core/bitstreams/6d750ad1-dee7-4587-9334-bc69759b7916/content
https://go.drugbank.com/drugs/DB00951
https://www.clinpgx.org/pathway/PA166151813
https://www.droracle.ai/articles/24795/pharmacokinetics-of-isoniazid-
https://journals.ekb.eg/article_298591_c4520454940e7927bc6942eca141f72a.pdf
https://www.benchchem.com/product/b15123723#discovery-and-history-of-isonicotinimidohydrazide
https://www.benchchem.com/product/b15123723#discovery-and-history-of-isonicotinimidohydrazide
https://www.benchchem.com/product/b15123723#discovery-and-history-of-isonicotinimidohydrazide
https://www.benchchem.com/product/b15123723#discovery-and-history-of-isonicotinimidohydrazide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15123723?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15123723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

